1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone

Hepatocellular carcinoma Sorafenib resistance Benzimidazole-pyrrolidine hybrids

1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone (CAS 2034559-64-1) is a synthetic benzimidazole-pyrrolidine-thiophene hybrid with a molecular formula of C18H17N3O2S and a molecular weight of 339.41 g/mol. The compound incorporates a benzimidazole moiety linked through a pyrrolidine-1-carbonyl bridge to a 2-acetylthiophene ring, a structural architecture that enables suppression of AKT/p70S6/RPS6 signaling in sorafenib-resistant hepatocellular carcinoma (HCC) cells.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 2034559-64-1
Cat. No. B2545326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone
CAS2034559-64-1
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
InChIInChI=1S/C18H17N3O2S/c1-12(22)16-6-7-17(24-16)18(23)20-9-8-13(10-20)21-11-19-14-4-2-3-5-15(14)21/h2-7,11,13H,8-10H2,1H3
InChIKeyKBGXBRACAXAWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone (CAS 2034559-64-1) – Procurement-Relevant Structural and Pharmacological Profile


1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone (CAS 2034559-64-1) is a synthetic benzimidazole-pyrrolidine-thiophene hybrid with a molecular formula of C18H17N3O2S and a molecular weight of 339.41 g/mol . The compound incorporates a benzimidazole moiety linked through a pyrrolidine-1-carbonyl bridge to a 2-acetylthiophene ring, a structural architecture that enables suppression of AKT/p70S6/RPS6 signaling in sorafenib-resistant hepatocellular carcinoma (HCC) cells [1]. This distinct chemotype was designed to overcome acquired drug resistance in HCC, a therapeutic setting where first-line agents fail [1].

Why Closely Related Benzimidazole-Pyrrolidine Analogs Cannot Substitute 1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone in Sorafenib-Resistant HCC Applications


Generic benzimidazole-pyrrolidine derivatives exhibit broad anticancer activity, but their efficacy against sorafenib-resistant HCC differs markedly due to variations in the acyl-linked heterocycle. For instance, the analog 4a—lacking the 2-acetylthiophene appendage—shows significantly weaker inhibition of HCC cell proliferation compared with the target compound 9a [1]. Moreover, the target compound uniquely suppresses AKT signaling, a pathway not inhibited by sorafenib, which is critical for overcoming acquired resistance [2]. These functional disparities confirm that the substitution pattern on the pyrrolidine-carbonyl-thiophene core is a key determinant of potency and resistance-overcoming capability, making generic interchange unreliable in research and drug-development procurement [1][2].

Quantitative Differential Evidence for 1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone Against Closest Analogs


Superior Antiproliferative Activity Against Sorafenib-Resistant HCC Cells vs. the Closest Analog 4a

In a parallel head-to-head evaluation using alamarBlue cell-viability and trypan blue exclusion assays on HuH7 HCC cells, compound 9a (the target compound) significantly inhibited proliferation relative to compound 4a, a benzimidazole-pyrrolidine derivative lacking the 2-acetylthiophene motif [1]. The study demonstrated that 9a exerts a stronger anti-proliferative effect, establishing its superiority within this chemical series [1].

Hepatocellular carcinoma Sorafenib resistance Benzimidazole-pyrrolidine hybrids

Potent Inhibition of Sorafenib-Resistant HCC Cell Viability at Defined Concentrations

In sorafenib-resistant Hep3B (Hep3B-SR) cells, compound 9a at 25 µM achieved a 50% antiproliferative effect after 72 h, while higher doses (50–100 µM) suppressed 80% of cell proliferation [1]. In HuH7-SR cells, 25 µM 9a reduced proliferation by 20–30% at 24–48 h and by 60% at 72 h; 100 µM inhibited 80% of proliferation [1]. By comparison, sorafenib alone showed minimal activity against these resistant cells [1].

Drug resistance AKT signaling Proliferation assay

Synergistic Enhancement of Low-Dose Sorafenib Efficacy in HCC Cells

Co-treatment of HuH7 HCC cells with 9a and a low dose of sorafenib produced strong synergistic anti-proliferative effects, as determined by alamarBlue and trypan blue assays [1]. In contrast, sorafenib alone at the same low dose exhibited minimal activity, and the combination effect significantly exceeded the sum of individual treatments, confirming synergy [1]. This synergy was absent with the analog 4a [1].

Synergism Combination therapy HCC

Unique Mechanistic Profile: AKT Pathway Inhibition Not Achieved by Sorafenib

Western blot analysis demonstrated that 9a significantly reduces phosphorylation of AKT, p70S6, RPS6 (at Ser235/236 and Ser240/244), and Stat3 in both Hep3B-SR and HuH7-SR cells, whereas sorafenib does not suppress the PI3K/AKT pathway [1]. This differential mechanism is critical because AKT activation is a key driver of acquired sorafenib resistance [1].

AKT p70S6 RPS6 Stat3 Signaling

In Vivo Tumor Growth Suppression in an Acquired Sorafenib-Resistance Xenograft Model

In an acquired sorafenib-resistance HuH7 xenograft model, intraperitoneal administration of 9a (4 mg/kg/day) significantly decreased tumor growth relative to vehicle control [1]. Additionally, 9a treatment reduced intratumoral expression of HCC markers α-fetoprotein, glypican-3, and survivin, confirming target engagement in vivo [1].

Xenograft In vivo efficacy Tumor markers

Absence of Detectable Toxicity in Mice Treated with 9a Alone or in Combination with Sorafenib

In the HuH7 xenograft study, mice treated with 9a (4 mg/kg/day) either alone or in combination with low-dose sorafenib showed no significant changes in body weight, serum biochemical parameters, or liver pathology compared to controls [1]. This favorable safety profile contrasts with the known adverse effects of standard sorafenib therapy, including weight loss and hepatotoxicity [1].

Safety Toxicity Body weight Liver function

Prioritized Application Scenarios for 1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone Based on Quantitative Differentiation


Mechanistic Studies on Sorafenib Resistance Overcoming in HCC

Use 9a at 25–100 µM to dissect AKT/p70S6/RPS6 signaling in sorafenib-resistant HCC cell lines (Hep3B-SR, HuH7-SR). The compound uniquely suppresses p-AKT and p-Stat3, enabling clear separation of resistance pathways [1][2]. This application relies on the evidence that sorafenib does not inhibit the AKT axis, making 9a the tool of choice for pathway-specific investigations [1].

In Vivo Preclinical Testing of Resistance-Overcoming Combination Regimens

Employ 9a in combination with low-dose sorafenib in HuH7 xenograft models. The synergistic anti-proliferative effect observed in vitro (combination index <1) translates to significant tumor growth inhibition in vivo with no added toxicity [1][2]. This scenario is particularly relevant for translational research aiming to reduce sorafenib dosage while maintaining efficacy [2].

Comparative Compound Selection for Benzimidazole-Pyrrolidine Library Screening

When selecting benzimidazole-pyrrolidine derivatives for SAR studies, include 9a as the positive control because it outperforms the analog 4a in cell proliferation assays and uniquely synergizes with sorafenib [1]. This ensures that the screening panel captures the structural features necessary for resistance-overcoming activity.

Target Engagement and Biomarker Analysis in Resistant Tumors

Monitor intratumoral α-fetoprotein, glypican-3, and survivin as pharmacodynamic biomarkers after 9a administration in vivo [1]. The compound's ability to reduce these markers provides a functional readout of target engagement, supporting its use in proof-of-concept studies for AKT-directed therapies in HCC [1].

Quote Request

Request a Quote for 1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.